molecular formula C10H5F9O B15124490 alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol

alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol

Cat. No.: B15124490
M. Wt: 312.13 g/mol
InChI Key: INQXRKNPNXYHSG-UHFFFAOYSA-N
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Description

α,3,5-Tris(trifluoromethyl)benzyl Alcohol is a fluorinated aromatic alcohol characterized by three trifluoromethyl (-CF₃) groups attached to the benzyl alcohol scaffold: one at the α-position (adjacent to the hydroxyl-bearing carbon) and two at the 3- and 5-positions of the benzene ring. This unique substitution pattern enhances its electronegativity, steric bulk, and chemical stability, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science.

Properties

Molecular Formula

C10H5F9O

Molecular Weight

312.13 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H5F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3,7,20H

InChI Key

INQXRKNPNXYHSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzyl alcohol derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used as a probe to study the effects of fluorination on biological systems. Its high fluorine content can enhance the stability and bioavailability of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the metabolic stability and lipophilicity of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares α,3,5-Tris(trifluoromethyl)benzyl Alcohol with key analogs, emphasizing substituent effects on reactivity and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications
α,3,5-Tris(trifluoromethyl)benzyl Alcohol C₁₀H₇F₉O (hypothesized) -CF₃ at α, 3, 5 positions High electronegativity, steric hindrance; potential catalyst or chiral intermediate
3,5-Bis(trifluoromethyl)benzyl alcohol C₉H₆F₆O -CF₃ at 3, 5 positions Dual -CF₃ groups enhance stability; intermediate in neurological drug synthesis
3,5-Dibromo-α-(trifluoromethyl)benzyl alcohol C₈H₅Br₂F₃O -Br at 3, 5; -CF₃ at α position Bromine enhances halogenation reactivity; used in cross-coupling reactions
(R)-(-)-α-(Trifluoromethyl)benzyl alcohol C₈H₇F₃O -CF₃ at α position (chiral center) Asymmetric synthesis; chiral auxiliary in enantioselective reactions
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O -Cl at 3, 5 positions Antimicrobial agent; lower electronegativity compared to -CF₃ analogs
3,5-Bis(trifluoromethyl)benzyl mercaptan C₉H₆F₆S -SH (thiol) instead of -OH Thiol-specific reactivity; used in polymer chemistry and metal coordination

Key Differentiators

Electron-Withdrawing Effects: The trisubstituted -CF₃ groups in α,3,5-Tris(trifluoromethyl)benzyl Alcohol amplify electron-withdrawing effects compared to bis- or monosubstituted analogs. This increases acidity (pKa ~3.2, extrapolated from bis-CF₃ analogs ) and stabilizes intermediates in nucleophilic substitution reactions . In contrast, 3,5-Dichlorobenzyl alcohol exhibits weaker electron withdrawal (-Cl vs. -CF₃), reducing its utility in high-stability applications .

For example, tris[3,5-bis(trifluoromethyl)phenyl]borane (a related catalyst) shows superior efficiency in hydrogenation compared to less fluorinated analogs .

Chirality and Biological Activity: Chiral analogs like (R)-(-)-α-(Trifluoromethyl)benzyl alcohol demonstrate enantioselectivity in drug synthesis, whereas non-chiral trisubstituted derivatives may serve as rigid scaffolds for bioactive molecules .

Thermodynamic Stability :

  • Fluorinated compounds generally exhibit higher thermal and oxidative stability. The trisubstituted derivative’s melting point and logP (estimated logP = 3.2–3.5) likely exceed those of dichloro or dibromo analogs, enhancing its suitability for lipophilic environments .

Biological Activity

Alpha,3,5-Tris(trifluoromethyl)benzyl alcohol is a fluorinated compound that has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three trifluoromethyl groups attached to a benzyl alcohol moiety. The high fluorine content enhances the compound's stability and lipophilicity, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its trifluoromethyl groups. These groups can modulate the binding affinity to specific enzymes or receptors, influencing metabolic pathways and signaling mechanisms. Research suggests that this compound may inhibit metabolic enzymes or activate certain signaling pathways, thereby affecting cellular functions.

Biological Applications

  • Medicinal Chemistry : The compound is being explored as a pharmacophore in drug design. Its trifluoromethyl groups can enhance metabolic stability and bioavailability of drug candidates. For instance, studies have shown that trifluoromethylated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
  • Chemical Probes : In biological research, this compound serves as a probe to study the effects of fluorination on biological systems. Its unique structure allows researchers to investigate how fluorination impacts the stability and activity of biologically active molecules.
  • Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of β-amino-α-trifluoromethyl alcohols, which are important intermediates for developing trifluoromethylated peptidomimetics and other biologically active fluorinated compounds .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionDemonstrated ability to inhibit specific metabolic enzymes in vitro.
Drug DesignEnhanced metabolic stability observed in drug candidates incorporating trifluoromethyl groups.
SynthesisSuccessful synthesis of β-amino-α-trifluoromethyl alcohols with applications in drug development.

Case Study 1: Enzyme Inhibition

In a study published in Nature Communications, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic processes. The results indicated complete inhibition at concentrations as low as 5 μM, showcasing its potential as a therapeutic agent .

Case Study 2: Drug Development

Research conducted by Chou et al. (2007) highlighted the role of trifluoromethyl groups in enhancing the pharmacokinetic properties of drug candidates. The study demonstrated that compounds containing these groups exhibited significantly improved bioavailability compared to their non-fluorinated analogs .

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